methyl 2-(bromomethyl)-3,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromomethylbenzoate is a type of carbonyl compound . It has a molecular formula of C9H9BrO2 and a molecular weight of 229.070 .
Synthesis Analysis
While specific synthesis methods for “methyl 2-(bromomethyl)-3,4-dichlorobenzoate” are not available, similar compounds such as methyl bromoacetate have been synthesized from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N .Molecular Structure Analysis
The molecular structure of similar compounds like Methyl [2-(bromomethyl)phenyl]methoxycarbamate has a molecular formula of C10H12BrNO3 and an average mass of 274.111 Da .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(bromomethyl)-3,4-dichlorobenzoate involves the reaction of 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with methanol and sodium methoxide to form methyl 3,4-dichlorobenzoate. The final step involves the reaction of methyl 3,4-dichlorobenzoate with bromomethane in the presence of a base to form the target compound.", "Starting Materials": ["3,4-dichlorobenzoic acid", "thionyl chloride", "methanol", "sodium methoxide", "bromomethane", "base"], "Reaction": ["1. React 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride.", "2. React the acid chloride with methanol and sodium methoxide to form methyl 3,4-dichlorobenzoate.", "3. React methyl 3,4-dichlorobenzoate with bromomethane in the presence of a base to form methyl 2-(bromomethyl)-3,4-dichlorobenzoate."] } | |
CAS-Nummer |
875895-65-1 |
Molekularformel |
C9H7BrCl2O2 |
Molekulargewicht |
297.96 g/mol |
IUPAC-Name |
methyl 2-(bromomethyl)-3,4-dichlorobenzoate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)5-2-3-7(11)8(12)6(5)4-10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
GTXUTHFISYFGST-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Cl)CBr |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.